molecular formula C6H10F3NO B3096087 (3R,5S)-5-(trifluoromethyl)piperidin-3-ol CAS No. 1270497-74-9

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

Cat. No.: B3096087
CAS No.: 1270497-74-9
M. Wt: 169.14
InChI Key: ZNWMHVACINVUCM-CRCLSJGQSA-N
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Description

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is a chiral compound with the molecular formula C6H10F3NO It is a piperidine derivative characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced at the 5-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group may form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(trifluoromethyl)piperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (3R,5S)-5-(trifluoromethyl)piperidin-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.

    (3R,5S)-5-(trifluoromethyl)piperidin-3-thiol: Features a thiol group at the 3-position.

Uniqueness

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is unique due to the combination of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties. This combination can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
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(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
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